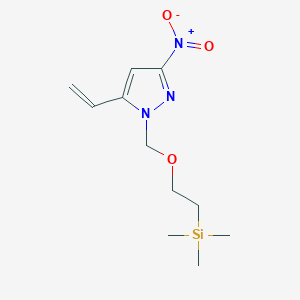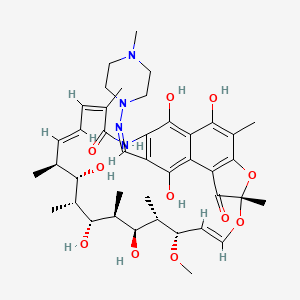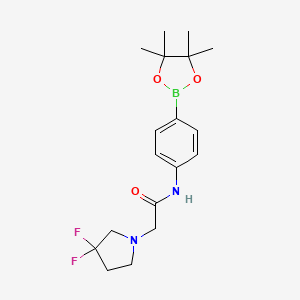
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole is a chemical compound with the molecular formula C₁₀H₁₉N₃O₃Si It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
準備方法
The synthesis of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the trimethylsilyl group: This step involves the reaction of the pyrazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized pyrazole derivatives.
科学的研究の応用
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole depends on its specific application and the molecular targets involved. In general, the compound may interact with biological molecules such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The nitro group, trimethylsilyl group, and vinyl group can all contribute to the compound’s reactivity and ability to form specific interactions with target molecules.
類似化合物との比較
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the vinyl group, which may affect its reactivity and applications.
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-phenyl-1H-pyrazole:
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-methyl-1H-pyrazole: Contains a methyl group instead of a vinyl group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various scientific research applications.
特性
分子式 |
C11H19N3O3Si |
|---|---|
分子量 |
269.37 g/mol |
IUPAC名 |
2-[(5-ethenyl-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H19N3O3Si/c1-5-10-8-11(14(15)16)12-13(10)9-17-6-7-18(2,3)4/h5,8H,1,6-7,9H2,2-4H3 |
InChIキー |
YPYUBFIVDOPZIL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)[N+](=O)[O-])C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)







![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)


